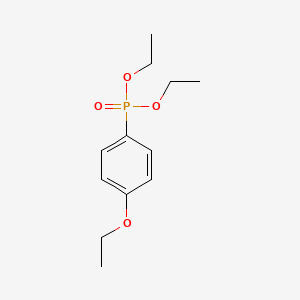

Diethyl (4-ethoxyphenyl)phosphonate

Description

Diethyl (4-ethoxyphenyl)phosphonate is an organophosphorus compound featuring a phosphonate group (-PO(OR)₂) attached to a para-ethoxyphenyl moiety. Its molecular formula is C₁₁H₁₇O₄P, with a molecular weight of 256.22 g/mol. The ethoxy (-OCH₂CH₃) substituent at the para position of the aromatic ring distinguishes it from other arylphosphonates, influencing its electronic and steric properties.

Synthesis:

The compound is typically synthesized via the Kabachnik–Fields reaction, a multicomponent reaction involving an aldehyde, an amine, and a dialkyl phosphite. For example, analogous compounds like diethyl [(4-methoxyphenyl)methyl]phosphonate are prepared by reacting p-methoxybenzaldehyde with diethylphosphite and ammonium acetate under acidic conditions, followed by purification via column chromatography .

Applications:

Phosphonates like this are pivotal in medicinal chemistry (e.g., as protease inhibitors) and materials science (e.g., flame retardants) due to their hydrolytic stability and ability to mimic carboxylates .

Properties

IUPAC Name |

1-diethoxyphosphoryl-4-ethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19O4P/c1-4-14-11-7-9-12(10-8-11)17(13,15-5-2)16-6-3/h7-10H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBWDNCPMZRZDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)P(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Experimental Protocol

Step 1 : Combine triethyl phosphite (10 mmol) and 4-ethoxybenzyl bromide (10 mmol) in a sealed reactor.

Step 2 : Heat at 150°C for 12 hours under nitrogen.

Step 3 : Purify the crude product via vacuum distillation (bp 120–122°C) or flash chromatography (ethyl acetate/hexanes, 1:2).

Yield : 78–85%

Purity (GC-MS) : >98%

Nucleophilic Substitution with Diethyl Chlorophosphate

This two-step approach involves phosphorylating 4-ethoxyphenol using diethyl chlorophosphate under basic conditions.

Reaction Dynamics

4-Ethoxyphenol reacts with diethyl chlorophosphate in the presence of a base (e.g., NaH or Et₃N) to form the target phosphonate. The base scavenges HCl, shifting equilibrium toward product formation.

Critical Factors :

Procedural Details

Step 1 : Dissolve 4-ethoxyphenol (10 mmol) in THF, add triethylamine (12 mmol).

Step 2 : Slowly add diethyl chlorophosphate (10 mmol) at 0°C, then warm to room temperature.

Step 3 : Stir for 6 hours, filter, and concentrate. Purify via column chromatography (SiO₂, ethyl acetate/hexanes).

Yield : 88–92%

31P NMR (CDCl₃) : δ −5.06 ppm

Grignard Reagent-Mediated Phosphorylation

This method employs 4-ethoxyphenylmagnesium bromide reacting with diethyl chlorophosphate, ideal for sterically hindered substrates.

Mechanistic Insights

The Grignard reagent attacks the electrophilic phosphorus center of diethyl chlorophosphate, displacing chloride and forming the P–C bond.

Optimization Challenges :

Synthesis Protocol

Step 1 : Prepare 4-ethoxyphenylmagnesium bromide (10 mmol) in THF under nitrogen.

Step 2 : Add diethyl chlorophosphate (10 mmol) dropwise at −20°C.

Step 3 : Warm to room temperature, quench with NH₄Cl, extract with ethyl acetate, and purify via distillation.

Yield : 82–87%

IR (neat) : 1265 cm⁻¹ (P=O), 1023 cm⁻¹ (P–O–C)

Comparative Analysis of Synthetic Routes

| Parameter | Michaelis-Arbuzov | Nucleophilic Substitution | Grignard Method |

|---|---|---|---|

| Yield (%) | 78–85 | 88–92 | 82–87 |

| Reaction Time (h) | 12 | 6 | 8 |

| Purification | Distillation | Column Chromatography | Distillation |

| Scalability | High | Moderate | Low |

| Cost Efficiency | $$ | $$$ | $$$$ |

Key Observations :

-

The Nucleophilic Substitution route offers the highest yield and moderate scalability, making it preferable for industrial applications.

-

Grignard Methodology , while effective for complex substrates, incurs higher costs due to stringent anhydrous requirements.

Spectral Characterization and Validation

Nuclear Magnetic Resonance (NMR)

Chemical Reactions Analysis

Types of Reactions: Diethyl (4-ethoxyphenyl)phosphonate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phosphonic acids.

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Substitution: Various nucleophiles such as amines, alcohols, or thiols can be used under appropriate conditions.

Major Products:

Hydrolysis: Yields phosphonic acids.

Substitution: Yields substituted phosphonates with different functional groups.

Scientific Research Applications

Organic Chemistry

Diethyl (4-ethoxyphenyl)phosphonate serves as a valuable building block in organic synthesis. It is used for preparing various phosphonate derivatives, which are crucial in developing new materials and pharmaceuticals. The compound's versatility allows it to participate in reactions such as oxidation to form phosphonic acids and nucleophilic substitutions where the ethoxy group can be replaced by other nucleophiles.

Research has indicated that this compound exhibits potential antimicrobial properties. Studies have shown that certain derivatives of this compound demonstrate significant activity against various bacterial strains, making it a candidate for further exploration in antimicrobial therapy .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential as an antimicrobial agent. Some derivatives have shown enhanced activity compared to conventional antibiotics, suggesting its utility in developing new therapeutic agents .

Case Study 1: Antimicrobial Properties

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that specific modifications to the phosphonate structure significantly increased antibacterial activity, indicating potential for developing new antibiotics.

Case Study 2: Synthesis of Phosphonates

Another research project focused on synthesizing novel phosphonates using this compound as a precursor. The study highlighted the compound's role in creating complex molecular architectures that could be used in drug discovery .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Building block for various phosphonates | Efficient synthesis methods |

| Antimicrobial Research | Potential against bacterial strains | Enhanced activity in derivatives |

| Medicinal Chemistry | Development of new therapeutic agents | Superior efficacy compared to antibiotics |

Mechanism of Action

The mechanism of action of diethyl (4-ethoxyphenyl)phosphonate involves its ability to undergo hydrolysis and substitution reactions, leading to the formation of biologically active phosphonic acids and derivatives. These compounds can interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphonates

Substituent-Driven Structural and Functional Differences

The table below compares key structural features, synthesis yields, and applications of Diethyl (4-ethoxyphenyl)phosphonate with related compounds:

*Estimated based on analogous syntheses in literature.

Key Research Findings

Electronic Effects

- Ethoxy vs. Methoxy : The ethoxy group (-OCH₂CH₃) provides greater electron-donating capacity and lipophilicity compared to methoxy (-OCH₃), enhancing membrane permeability in drug design .

- Cyanobenzyl Derivatives: The electron-withdrawing -CN group in diethyl (4-cyanobenzyl)phosphonate increases electrophilicity, making it reactive in nucleophilic substitutions .

Critical Analysis of Structural Impact on Reactivity and Utility

- Steric Hindrance : Bulky substituents (e.g., biphenylyl in ) reduce reaction rates in nucleophilic substitutions but improve thermal stability.

- Hydrolytic Stability : Phosphonates with electron-withdrawing groups (e.g., -CN) resist hydrolysis better than those with electron-donating groups (-OCH₃) .

- Solubility : Ethoxy and methoxy groups enhance water solubility compared to purely alkyl-substituted phosphonates .

Biological Activity

Diethyl (4-ethoxyphenyl)phosphonate is a phosphonate compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and case studies.

This compound is characterized by its ability to undergo hydrolysis and nucleophilic substitution reactions. These reactions are crucial for its biological activity:

- Hydrolysis : Under acidic or basic conditions, this compound can hydrolyze to yield phosphonic acids, which are known to exhibit various biological effects.

- Nucleophilic Substitution : The ethoxy group can be substituted by various nucleophiles (amines, alcohols, thiols), leading to the formation of diverse phosphonate derivatives that may interact with biological targets.

This compound's biological activity is largely attributed to the resulting phosphonic acids and their derivatives, which can modulate enzyme activities and receptor functions.

Antimicrobial and Anticancer Properties

Research indicates that this compound serves as a precursor in synthesizing biologically active compounds with antimicrobial and anticancer properties. For instance, derivatives of phosphonates have shown significant inhibitory effects against specific enzymes involved in cancer progression and microbial resistance .

Table 1: Biological Activities of this compound Derivatives

Case Studies

-

Inhibition of Purple Acid Phosphatases (PAP) :

A study focused on the inhibitory effects of synthesized phosphonates on PAP, which is linked to bone resorption and metabolic disorders like osteoporosis. The results indicated that certain derivatives exhibited strong inhibitory activity, suggesting potential therapeutic applications in treating bone-related diseases . -

Anticancer Activity :

Another investigation highlighted the cytotoxic effects of this compound derivatives on human cancer cell lines. The compounds demonstrated significant activity against leukemia cells, showcasing their potential as anticancer agents .

Comparison with Related Compounds

This compound can be compared with other similar phosphonates to understand its unique properties:

Table 2: Comparison of Biological Activities

| Compound | Reactivity | Biological Activity |

|---|---|---|

| This compound | Moderate | Antimicrobial, anticancer |

| Diethyl methylphosphonate | High | Neurotoxic effects |

| Diethyl chloromethylphosphonate | Very High | Toxicity; limited therapeutic use |

The presence of the 4-ethoxyphenyl group in this compound contributes to its distinct reactivity profile compared to other phosphonates, enhancing its potential for specific biological interactions.

Research Findings

Recent studies have explored various aspects of this compound:

- Synthesis and Characterization : Efficient synthetic routes have been developed for producing this compound and its derivatives, emphasizing the importance of reaction conditions in achieving desired yields .

- In Vitro Studies : Investigations into the in vitro biological activities have revealed promising results regarding antioxidant properties and enzyme inhibition mechanisms, further supporting its application in drug development .

Q & A

Q. What are the optimal reaction conditions for synthesizing Diethyl (4-ethoxyphenyl)phosphonate, and how is purity validated?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions under basic conditions. For example, analogous phosphonates are synthesized using sodium hydride (NaH) in toluene at 0°C, followed by dropwise addition of the phosphorylating agent (e.g., diethyl (2-oxopropyl)phosphonate) . Purity validation requires a combination of chromatographic techniques (e.g., GC for byproduct detection) and spectroscopic methods. and are critical for confirming structural integrity and quantifying impurities. For instance, chemical shifts for phosphonates typically range between 20–30 ppm, and deviations may indicate side products .

Q. How is 31P NMR^{31}\text{P NMR}31P NMR spectroscopy utilized in characterizing this compound?

- Methodological Answer : provides direct insight into the phosphorus environment. For phosphonates, the chemical shift is sensitive to substituents on the aromatic ring. For example, electron-withdrawing groups (e.g., nitro) deshield the phosphorus atom, shifting the signal downfield. Researchers should use proton decoupling to simplify splitting patterns and compare shifts with reference compounds (e.g., diethyl phosphonate at ~25 ppm). Integration of peaks can quantify mixtures, while coupling constants () help confirm adjacent protons .

Q. What safety protocols are recommended for handling this compound in food contact material (FCM) research?

- Methodological Answer : Toxicological assessments should follow EFSA guidelines, including bacterial reverse mutation (Ames test) and in vitro micronucleus assays to evaluate genotoxicity. Migration studies under simulated food contact conditions (e.g., 10% ethanol at 40°C) are required to quantify residual content. Analytical methods like HPLC-MS/MS can detect impurities (e.g., hydrolyzed phosphonic acids) at ppm levels. Safety protocols must include PPE (gloves, goggles) and fume hoods due to potential irritancy .

Advanced Questions

Q. How can researchers resolve contradictions between 1H NMR^{1}\text{H NMR}1H NMR and X-ray crystallography data for phosphonate derivatives?

- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., rotational isomerism) in solution versus static solid-state structures. For example, X-ray data may show a single conformer, while NMR reveals averaged signals. To resolve this, perform variable-temperature NMR to identify coalescence points or use DFT calculations to model energetically accessible conformers. Cross-validation with IR spectroscopy (e.g., C=O or P=O stretches) can confirm functional group consistency .

Q. What methodologies are recommended for analyzing byproducts in phosphonate synthesis?

- Methodological Answer : Gas chromatography (GC) with mass spectrometry (GC-MS) is effective for volatile byproducts. For example, diethyl phosphate and methylphosphonate byproducts can be resolved using a 2-m column at 143°C with retention time comparisons to authentic samples . Non-volatile impurities (e.g., hydrolyzed acids) require HPLC with UV or charged aerosol detection. Quantify using calibration curves and report yields corrected for purity (e.g., >97% by GC area%) .

Q. How can reaction mechanisms involving this compound be elucidated?

- Methodological Answer : Mechanistic studies often employ isotopic labeling (e.g., in phosphoryl groups) or trapping intermediates. For example, reacting azidopyrazoles with diethyl phosphonate generates transient intermediates detectable via or IR. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation barriers. Kinetic studies under varying temperatures and concentrations provide further evidence for proposed pathways .

Q. What strategies enable selective modification of the phosphonate group in this compound?

- Methodological Answer : The diethoxyphosphoryl group can be oxidized to phosphonic acids using hydrogen peroxide or reduced to phosphines with LiAlH. For electrophilic aromatic substitution (e.g., nitration), protect the phosphonate via silylation (e.g., TMSCl) to prevent side reactions. Post-functionalization with cross-coupling catalysts (e.g., Pd/C) enables Suzuki-Miyaura reactions for biaryl derivatives. Monitor conversions using to track chemical shift changes (e.g., +5–10 ppm upon oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.